molecular formula C8H11NO4S2 B1671612 Erdosteine CAS No. 84611-23-4

Erdosteine

货号 B1671612
CAS 编号: 84611-23-4
分子量: 249.3 g/mol
InChI 键: QGFORSXNKQLDNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erdosteine is a mucolytic agent used to treat conditions characterized by pathological mucus such as respiratory tract infections and chronic obstructive pulmonary disease (COPD) . It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis . This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first-pass metabolism .


Synthesis Analysis

Erdosteine is synthesized from 3-bromoacetamido-2-oxo-tetrahydrothiophene and ethyl thioglycolate . A new impurity was confirmed as ethyl ( {2-oxo-2- [ (2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfanyl)acetate, which was erdosteine ethyl ester, and was produced in the refining process of erdosteine bulk drug when using ethanol as a refining solvent .


Molecular Structure Analysis

The molecular formula of Erdosteine is C8H11NO4S2 . The molecular weight is 249.31 .


Chemical Reactions Analysis

Erdosteine undergoes hepatic first-pass metabolism, releasing free sulfhydryl groups . Two main impurities in erdosteine bulk drug were enriched by an ODS column chromatography and oxidative degradation, respectively .


Physical And Chemical Properties Analysis

Erdosteine has a molecular weight of 249.31 . Its CAS number is 84611-23-4 . It is recommended to store Erdosteine at -20°C for 3 years .

科学研究应用

Treatment of Pulmonary Diseases

  • Summary of Application : Erdosteine is a drug approved for the treatment of acute and chronic pulmonary diseases . It was originally developed as a mucolytic agent . It belongs to the thiol-based family of drugs that are known to also possess potentially important antioxidant and anti-inflammatory properties, and exhibit antibacterial activity against a variety of medically important bacterial species .
  • Methods of Application : Erdosteine is a prodrug that is metabolized to the ring-opening compound metabolite M1 (MET 1), which has mucolytic properties . Experimental studies have documented that erdosteine prevents or reduces lung tissue damage induced by oxidative stress .
  • Results or Outcomes : The RESTORE study documented that erdosteine significantly reduces the risk of acute exacerbations of COPD (AECOPDs), shortens their course, and also decreases the risk of hospitalization from COPD . The preventive action of erdosteine on AECOPDs was not affected by the presence or absence of inhaled corticosteroids (ICSs) or blood eosinophil count .

Liver Ischemia/Reperfusion Model

  • Summary of Application : Erdosteine is an antioxidant and anti-inflammatory drug . In a study, the effect of erdosteine and vitamin B complex on a liver ischemia/reperfusion (I/R) model was investigated .
  • Methods of Application : Thirty-two Wistar Albino male rats were used in the study . The animals were subjected to 45 min of hepatic ischemia, followed by a 45 min reperfusion period . An amount of 150 mg/kg/day of erdosteine was given orally for 2 days, and 0.05 mL/kg of i.p. vitamin B complex was given 30 min before the reperfusion .
  • Results or Outcomes : In terms of all histopathological parameters, there were significant differences in the I/R + vit B group and I/R + vit B + Erd group compared with the I/R group . The lowest TOS and OSI levels were obtained in the treatment groups, and these groups had statistically significantly higher TAS levels compared with the sham and I/R groups .

安全和危害

It is recommended to avoid breathing mist, gas or vapours of Erdosteine . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

未来方向

Erdosteine significantly reduces the risk of acute exacerbations of COPD (AECOPDs), shortens their course, and also decreases the risk of hospitalization from COPD . The preventive action of erdosteine on AECOPDs was not affected by the presence or absence of inhaled corticosteroids (ICSs) or blood eosinophil count . These findings support the possibility of using erdosteine in a step-down approach that in COPD is characterized by the withdrawal of the ICS .

属性

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Erdosteine

CAS RN

84611-23-4, 105426-14-0
Record name Erdosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84611-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erdosteine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J0853EKA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erdosteine
Reactant of Route 2
Reactant of Route 2
Erdosteine
Reactant of Route 3
Reactant of Route 3
Erdosteine
Reactant of Route 4
Reactant of Route 4
Erdosteine
Reactant of Route 5
Erdosteine
Reactant of Route 6
Reactant of Route 6
Erdosteine

Citations

For This Compound
4,110
Citations
KL Dechant, S Noble - Drugs, 1996 - europepmc.org
… Erdosteine modulates mucus production and viscosity and increases mucociliary transport, … the efficacy and tolerability of erdosteine. Erdosteine 300mg twice daily reduced cough (both …
Number of citations: 135 europepmc.org
M Cazzola, C Page, P Rogliani, L Calzetta, MG Matera - Drugs, 2020 - Springer
… The preventive action of erdosteine on … use erdosteine only in those COPD patients not treated simultaneously with an ICS. Furthermore, they support the possibility of using erdosteine …
Number of citations: 20 link.springer.com
RWD Negro - Lung, 2008 - Springer
… This peculiar activity of erdosteine (to our knowledge never … the main determinants of the erdosteine multifactorial properties. In … suggest a novel therapeutic role of erdosteine in COPD. …
Number of citations: 63 idp.springer.com
M Moretti, CF Marchioni - Pharmacological research, 2007 - Elsevier
… co-treatment with erdosteine increases the … erdosteine decreases the tissue level of nitric oxide, xanthine oxidase, which catalyze oxygen-free radical production. In summary, erdosteine …
Number of citations: 70 www.sciencedirect.com
H Hosoe, T Kaise, K Ohmori - Arzneimittelforschung, 2002 - thieme-connect.com
… In this study, the scavenging effects of erdosteine and M1 on each reactive oxygen species, … high activity, whereas erdosteine exhibited low activity. Although erdosteine interacted with …
Number of citations: 18 www.thieme-connect.com
M Moretti - Expert review of respiratory medicine, 2007 - Taylor & Francis
… Erdosteine is a prodrug and metabolite I is the active metabolite of erdosteine owing to its … pulmonary disease (COPD), adding erdosteine to standard treatment significantly modified the …
Number of citations: 63 www.tandfonline.com
RW Dal Negro, JA Wedzicha, M Iversen… - European …, 2017 - Eur Respiratory Soc
… Erdosteine decreased the exacerbation duration irrespective of event severity by 24.6% (9.55 versus 12.63 days for erdosteine and placebo, respectively; p=0.023). Erdosteine …
Number of citations: 86 erj.ersjournals.com
M Moretti, P Bottrighi, R Dallari, R Da Porto… - … and clinical research, 2004 - europepmc.org
… erdosteine group than in the placebo group over the study period. The results indicate that 8 months of treatment with erdosteine is … The study suggests that erdosteine is likely to provide …
Number of citations: 139 europepmc.org
R Dal Negro, E Pozzi, SG Cella - Pulmonary Pharmacology & Therapeutics, 2018 - Elsevier
… erdosteine is stable only in the dry state or acid media. Following oral administration, erdosteine … I) which is the active metabolite of erdosteine owing to this free thiol group capable of …
Number of citations: 17 www.sciencedirect.com
M Moretti - Expert opinion on drug metabolism & toxicology, 2009 - Taylor & Francis
… clinical trials on erdosteine in COPD and chronic bronchitis. Results: Erdosteine is a thiol … In the acute exacerbation of chronic bronchitis/COPD, addition of erdosteine 300 mg twice a …
Number of citations: 41 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。